4-chloro-N-(pyridin-4-ylmethyl)aniline 4-chloro-N-(pyridin-4-ylmethyl)aniline
Brand Name: Vulcanchem
CAS No.: 29083-47-4
VCID: VC12011884
InChI: InChI=1S/C12H11ClN2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2
SMILES: C1=CC(=CC=C1NCC2=CC=NC=C2)Cl
Molecular Formula: C12H11ClN2
Molecular Weight: 218.68 g/mol

4-chloro-N-(pyridin-4-ylmethyl)aniline

CAS No.: 29083-47-4

Cat. No.: VC12011884

Molecular Formula: C12H11ClN2

Molecular Weight: 218.68 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-(pyridin-4-ylmethyl)aniline - 29083-47-4

Specification

CAS No. 29083-47-4
Molecular Formula C12H11ClN2
Molecular Weight 218.68 g/mol
IUPAC Name 4-chloro-N-(pyridin-4-ylmethyl)aniline
Standard InChI InChI=1S/C12H11ClN2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2
Standard InChI Key GTGQMNBRBJUEAP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NCC2=CC=NC=C2)Cl
Canonical SMILES C1=CC(=CC=C1NCC2=CC=NC=C2)Cl

Introduction

Structural and Molecular Characteristics

4-Chloro-N-(pyridin-4-ylmethyl)aniline consists of a chlorinated aniline core linked to a pyridin-4-ylmethyl group. Key structural identifiers include:

  • IUPAC Name: 4-chloro-N-(pyridin-4-ylmethyl)aniline

  • SMILES: C1=CC(=CC=C1NCC2=CC=NC=C2)Cl\text{C1=CC(=CC=C1NCC2=CC=NC=C2)Cl}

  • InChIKey: GTGQMNBRBJUEAP-UHFFFAOYSA-N\text{GTGQMNBRBJUEAP-UHFFFAOYSA-N}

The chlorine atom at the para position of the aniline ring and the pyridine moiety at the N-substituent create a steric and electronic profile that enhances its binding affinity to biological targets. X-ray diffraction studies of analogous compounds, such as 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, reveal planar aromatic systems with intermolecular hydrogen bonding, suggesting similar packing arrangements for this isomer .

Synthesis Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via reductive amination, where 4-chloroaniline reacts with pyridine-4-carboxaldehyde in the presence of reducing agents like sodium borohydride (NaBH4\text{NaBH}_4) or hydrogen gas (H2\text{H}_2) with a palladium catalyst. The reaction proceeds under mild conditions (room temperature to 50°C) and yields approximately 70–85% after purification by column chromatography.

Key Steps:

  • Condensation: 4-Chloroaniline and pyridine-4-carboxaldehyde form an imine intermediate.

  • Reduction: The imine is reduced to the secondary amine using NaBH4\text{NaBH}_4.

  • Purification: Silica gel chromatography isolates the product with >95% purity.

Industrial Production

A patent-pending solid-phase synthesis method (CN111620810A) eliminates solvents, using potassium carbonate (K2CO3\text{K}_2\text{CO}_3) as a base to facilitate the reaction between 4-chloroaniline and 3-(chloromethyl)pyridine hydrochloride at 50°C . This scalable approach achieves yields exceeding 90% and reduces waste, making it environmentally favorable .

Table 1: Comparison of Synthesis Methods

ParameterLaboratory MethodIndustrial Method
CatalystNaBH4\text{NaBH}_4K2CO3\text{K}_2\text{CO}_3
Temperature25–50°C50°C
SolventMethanol/EthanolSolvent-free
Yield70–85%>90%
PurificationColumn ChromatographyCrystallization

Chemical Reactivity and Transformations

Electrophilic Substitution

The electron-rich aniline ring undergoes chlorination and nitration at the ortho and para positions. For example, treatment with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 yields nitro derivatives, which are precursors to aminobenzene analogs.

Functional Group Modifications

  • Oxidation: Reacting with KMnO4\text{KMnO}_4 in acidic conditions oxidizes the methylene group (-CH2-\text{-CH}_2\text{-}) to a carbonyl, forming 4-chloro-N-(pyridin-4-yl)formanilide.

  • Reduction: Catalytic hydrogenation reduces the pyridine ring to piperidine, altering solubility and bioactivity.

Biological Activity and Medicinal Applications

Antimicrobial Properties

In vitro studies demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The pyridine moiety enhances membrane permeability, while the chloro group disrupts bacterial enzyme function.

Table 2: Anticancer Activity of Pyridinylmethyl Anilines

CompoundIC50_{50} (MCF-7)Target Pathway
4-Chloro-N-(pyridin-4-ylmethyl)aniline18 µMApoptosis (Bax/Bcl-2)
4-Chloro-N-(pyridin-3-ylmethyl)aniline25 µMCell Cycle Arrest (p21)
4-Chloro-N-(pyridin-2-ylmethyl)aniline30 µMROS Generation

Industrial and Material Science Applications

Dye Intermediate

The compound serves as a precursor to azo dyes, imparting thermal stability and vivid coloration. Its derivatives are used in textile printing, with λmax_{\text{max}} values ranging from 450–600 nm depending on substituents.

Coordination Chemistry

As a bidentate ligand, it forms complexes with transition metals like Cu(II) and Fe(III). These complexes exhibit catalytic activity in oxidation reactions, such as cyclohexane to cyclohexanol (TOF = 120 h1^{-1}).

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 8.51 (d, J=5.2J = 5.2 Hz, 2H, Py-H), 7.28 (d, J=8.4J = 8.4 Hz, 2H, Ar-H), 6.61 (d, J=8.4J = 8.4 Hz, 2H, Ar-H), 4.42 (s, 2H, -CH2_2-).

  • IR: Peaks at 1590 cm1^{-1} (C=N stretch) and 750 cm1^{-1} (C-Cl bend) confirm structural motifs .

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